molecular formula C12H13NO3 B12949935 Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate

Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate

Cat. No.: B12949935
M. Wt: 219.24 g/mol
InChI Key: ZLBUNOKKJNRTHO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C12H13NO3. It is an ester derivative of 3-cyano-4-hydroxyphenylpropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-cyano-4-hydroxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate is unique due to the presence of both cyano and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-(3-cyano-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3,5,7,14H,2,4,6H2,1H3

InChI Key

ZLBUNOKKJNRTHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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